molecular formula C4H7F2N B1322466 3,3-Difluorocyclobutanamine CAS No. 791061-00-2

3,3-Difluorocyclobutanamine

Cat. No.: B1322466
CAS No.: 791061-00-2
M. Wt: 107.1 g/mol
InChI Key: RKATWUBDSJHPEV-UHFFFAOYSA-N
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Description

3,3-Difluorocyclobutanamine is a versatile fluorinated building block of significant interest in medicinal chemistry and pharmaceutical research. Its unique structure, featuring a strained cyclobutane ring with geminal difluoro substituents, is leveraged to enhance the potency and metabolic stability of drug candidates . This compound serves as a critical synthetic intermediate in the preparation of targeted therapeutics. Research applications include its use in the development of protein kinase inhibitors, which are important for modifying protein activity in various disease pathways, and in the synthesis of piperazinyl antiviral agents . Furthermore, studies suggest that derivatives of this compound can enhance the inhibitory activity of certain antiviral compounds against pathogens like the respiratory syncytial virus . The primary amine group provides a handle for further chemical elaboration, allowing researchers to conjugate the cyclobutyl scaffold to larger molecular structures. The geminal difluoro group is a key structural motif that influences the molecule's electronegativity, lipophilicity, and overall conformational geometry, making it a valuable isostere in drug design . The base amine is offered with a typical purity of 99% and has a density of 1.2±0.1 g/cm³ . Its hydrochloride salt (CAS 637031-93-7) is also available as a white to quasi-white solid for convenient handling and use in synthetic routes . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should note that the hydrochloride salt is classified as harmful if swallowed (H302) and requires handling in a well-ventilated place with suitable protective clothing .

Properties

IUPAC Name

3,3-difluorocyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2N/c5-4(6)1-3(7)2-4/h3H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKATWUBDSJHPEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626276
Record name 3,3-Difluorocyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791061-00-2
Record name 3,3-Difluorocyclobutanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0791061002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Difluorocyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-Difluorocyclobutanamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX24UH45GN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Difluorocyclobutanamine can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms, followed by reductive amination to introduce the amine group. The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluorocyclobutanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while substitution reactions can produce a variety of substituted cyclobutanes .

Scientific Research Applications

Scientific Research Applications

3,3-Difluorocyclobutanamine has a wide range of applications in scientific research:

Medicinal Chemistry

  • Therapeutic Potential : The compound has been explored for its ability to inhibit mutant isocitrate dehydrogenases (IDH1/IDH2), which are implicated in various cancers such as gliomas and acute myeloid leukemia (AML). Its inhibition of these enzymes disrupts cancer cell metabolism, leading to reduced tumor growth .

Organic Synthesis

  • Building Block : It serves as a valuable building block in organic synthesis for the preparation of complex molecules due to its unique cyclobutane structure combined with fluorine substituents .

Biochemical Probes

  • Research Tool : The compound is investigated as a biochemical probe due to its structural features that enhance binding affinity and selectivity towards molecular targets .

Specialty Chemicals

  • Industrial Applications : Utilized in the development of specialty chemicals and materials with specific properties, leveraging its unique chemical reactivity .

Key Mechanisms:

  • IDH Inhibition : Selective inhibition of mutant IDH enzymes reduces levels of oncometabolites like 2-hydroxyglutarate (2-HG).
  • Cell Cycle Arrest : Induces G1 phase arrest in cancer cell lines, reducing proliferation.
  • Apoptosis Induction : Enhances apoptotic signaling, contributing to reduced tumor growth.
Biological ActivityObserved Effect
IDH1/IDH2 InhibitionSignificant reduction in 2-HG levels
Cell ProliferationDecreased in various cancer cell lines
ApoptosisIncreased markers of apoptosis (e.g., cleaved caspase-3)
G1 Phase ArrestConfirmed via flow cytometry analysis

Study on Glioma Cells

A study evaluated the effects of this compound on glioma cell lines. Results indicated a marked decrease in cell viability and significant increases in apoptosis markers after 48 hours of treatment. This study concluded that the compound effectively targets glioma cells with mutant IDH.

Acute Myeloid Leukemia (AML)

Another study focused on AML patient-derived xenografts treated with the compound. The treatment led to notable reductions in tumor size and improved survival rates compared to control groups not receiving the drug. The mechanism was attributed to IDH inhibition and subsequent metabolic reprogramming.

Pharmacokinetics and Safety Profile

Preliminary pharmacokinetic studies indicated favorable absorption characteristics and a manageable safety profile at therapeutic doses. Toxicity studies revealed no significant adverse effects at doses effective for tumor reduction .

Mechanism of Action

The mechanism of action of 3,3-Difluorocyclobutanamine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane Derivatives

Hydrochloride (CAS 105614-25-3)
  • Molecular Formula : C₃H₅F₂N·HCl
  • Similarity : 0.59
  • Key Differences :
    • Smaller cyclopropane ring with higher ring strain, leading to greater reactivity.
    • Lower molecular weight (112.53 g/mol) compared to 3,3-difluorocyclobutanamine .
  • Applications : Less common in drug synthesis due to instability under physiological conditions.
8,8-Difluoro-2-azaspiro[4.5]decane Hydrochloride (CAS 1780964-59-1)
  • Molecular Formula : C₉H₁₄F₂N·HCl
  • Similarity : 0.67
  • Key Differences :
    • Spirocyclic structure with a larger ring system (spiro[4.5]decane), offering unique conformational rigidity.
    • Higher molecular weight (209.67 g/mol) .
  • Applications : Explored in CNS drug development due to enhanced blood-brain barrier penetration.

Piperidine and Cyclohexane Derivatives

4,4-Difluoropiperidine Hydrochloride (CAS 144230-52-4)
  • Molecular Formula : C₅H₉F₂N·HCl
  • Similarity : 0.67
  • Key Differences :
    • Six-membered piperidine ring with reduced ring strain compared to cyclobutane.
    • Broader use in drug discovery (e.g., protease inhibitors) due to piperidine’s prevalence in bioactive molecules .
3,3-Difluorocyclohexanamine Hydrochloride (CAS 921602-77-9)
  • Molecular Formula : C₆H₁₀F₂N·HCl
  • Similarity : 0.92
  • Key Differences :
    • Cyclohexane ring provides greater conformational flexibility and stability.
    • Higher lipophilicity, impacting pharmacokinetic properties .

Stereoisomers and Enantiomers

(S)-3,3-Difluorocyclopentanamine Hydrochloride (CAS 1408148-48-0)
  • Molecular Formula : C₅H₈F₂N·HCl
  • Similarity : 1.00 (structural similarity to cyclopentane analog)
  • Key Differences :
    • Cyclopentane ring balances strain and stability, offering intermediate reactivity.
    • Chiral center enables enantioselective synthesis of targeted therapeutics .

Comparative Analysis Table

Compound Name CAS Number Ring Size Molecular Weight (g/mol) Key Applications
This compound HCl 637031-93-7 4 143.56 Antiviral agents, kinase inhibitors
2,2-Difluorocyclopropylamine HCl 105614-25-3 3 112.53 Lab-scale organic synthesis
4,4-Difluoropiperidine HCl 144230-52-4 6 153.59 Protease inhibitors
8,8-Difluoro-2-azaspiro[4.5]decane HCl 1780964-59-1 10 (spiro) 209.67 CNS drug candidates
(S)-3,3-Difluorocyclopentanamine HCl 1408148-48-0 5 157.58 Enantioselective drug development

Research Findings and Trends

  • Ring Strain vs. Stability : Cyclobutane derivatives like this compound exhibit moderate ring strain, enhancing reactivity while maintaining synthetic utility . Cyclopropane analogs are less favored due to excessive strain, while piperidine/cyclohexane derivatives prioritize stability .
  • Fluorination Impact : Fluorine atoms improve metabolic stability and bioavailability. The 3,3-difluoro configuration in cyclobutane optimizes electronic effects for kinase binding .
  • Safety Profiles : this compound HCl is classified as Xn (harmful if swallowed), with risk mitigation required in handling . Piperidine derivatives often have better toxicity profiles due to lower reactivity.

Biological Activity

3,3-Difluorocyclobutanamine is a fluorinated amine that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, including the presence of fluorine atoms, enhance its reactivity and interaction with biological targets. This article provides an overview of the biological activity of this compound, supported by research findings and case studies.

  • Molecular Formula : C4_4H7_7F2_2N
  • Molecular Weight : 107.10 g/mol
  • CAS Number : 791061-00-2

The compound is characterized by a cyclobutane ring with two fluorine substituents on the third carbon atom, which significantly influences its chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atoms enhance hydrogen bonding capabilities, potentially leading to:

  • Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites.
  • Receptor Modulation : It could modulate receptor activities, influencing signaling pathways related to cell growth and apoptosis.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • Research indicates that this compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways. For instance, studies have shown it can inhibit farnesyltransferase, a target for cancer therapies, leading to apoptosis in cancer cell lines such as HepG2 and A549 .
  • Antitumor Activity :
    • A study highlighted the compound's potential as an antitumor agent. It was found to induce apoptosis in HepG2 cells through mitochondrial dysfunction and activation of caspase pathways. The IC50_{50} values for various cancer cell lines ranged from 6.92 μM to 8.99 μM, demonstrating significant potency compared to established drugs like Sunitinib .

Comparative Analysis with Similar Compounds

To understand the distinct biological activity of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructure TypeNotable Biological Activity
This compoundCyclobutane derivativeEnzyme inhibition; potential antitumor
3,3-Difluorobutan-2-amineLinear amineEnzyme inhibition; pharmaceutical intermediate
3,3-DifluoroazetidineAzetidine derivativeAntimicrobial properties

The comparative analysis shows that while all these compounds have biological relevance, the unique cyclobutane structure of this compound may provide enhanced interactions with specific biological targets.

Synthesis and Development

The synthesis of this compound typically involves fluorination processes that introduce fluorine atoms into the cyclobutane framework. Various synthetic routes have been explored to optimize yield and purity .

Q & A

Q. What are the standard synthetic routes for preparing 3,3-Difluorocyclobutanamine in academic research?

While explicit protocols are scarce in public literature, synthesis typically involves fluorination of cyclobutanone precursors followed by amine functionalization. For example, reductive amination or nucleophilic substitution strategies may be employed. Researchers must prioritize thorough characterization using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity and purity. Derivatives such as this compound hydrochloride are commercially available for research purposes, but synthesis details often remain proprietary .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

Key methods include:

  • ¹⁹F NMR and ¹H NMR to confirm fluorine and proton environments.
  • GC-MS or LC-MS for molecular weight validation.
  • HPLC with UV/Vis or fluorescence detection for purity assessment. Derivatization reagents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) enhance chromatographic sensitivity for trace analysis .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Use PPE (gloves, lab coats, safety goggles) and work in a fume hood to prevent inhalation.
  • Avoid dust formation and ensure adequate ventilation.
  • For spills, collect material using non-sparking tools and dispose via hazardous waste protocols.
  • Emergency measures: Rinse eyes with water for 15 minutes; wash skin with soap and water. Refer to SDS guidelines for fluorinated amines, which highlight risks of skin/eye irritation and systemic toxicity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives?

Systematic parameter variation is critical:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to THF.
  • Catalyst screening : Transition metals (e.g., Pd or Ni) could facilitate cross-coupling steps.
  • Temperature control : Cryogenic conditions might stabilize intermediates. Use Design of Experiments (DoE) to efficiently explore variable interactions and identify optimal conditions .

Q. How should conflicting data regarding the stability of this compound under acidic conditions be resolved?

  • Conduct pH-controlled stability studies with HPLC monitoring to track degradation.
  • Analyze decomposition products via high-resolution MS and 2D NMR to identify pathways (e.g., hydrolysis or ring-opening).
  • Validate findings using isotopic labeling (e.g., ¹⁸O-water) to trace oxygen incorporation in breakdown products .

Q. What strategies are effective in elucidating the metabolic pathways of this compound in preclinical studies?

  • In vitro models : Incubate with liver microsomes or hepatocytes, then profile metabolites via LC-HRMS .
  • Radiolabeling : Synthesize ¹⁴C-labeled analogs to quantify metabolite distribution in vivo.
  • Computational prediction : Use molecular docking to identify cytochrome P450 isoforms involved in metabolism, followed by kinetic assays for validation .

Methodological Considerations

  • Synthesis : Prioritize regioselective fluorination and cyclization techniques, leveraging literature on analogous fluorocyclobutanes.
  • Analytical Validation : Cross-check NMR assignments with computational predictions (e.g., DFT calculations) to resolve ambiguities.
  • Safety : Regularly review SDS updates for fluorinated amines, as toxicity profiles may evolve with new data .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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